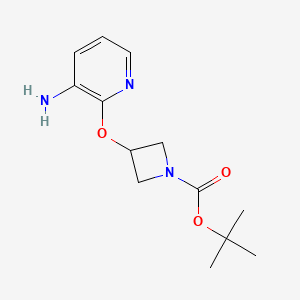
4-(4-methyl-1H-pyrazol-1-yl)phenol
Vue d'ensemble
Description
“4-(4-methyl-1H-pyrazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-methyl-1H-pyrazol-1-yl)phenol” include a molecular weight of 174.2 . It is a powder at room temperature .Applications De Recherche Scientifique
Antioxidant Activity
“4-(4-methyl-1H-pyrazol-1-yl)phenol” derivatives have been synthesized and evaluated for their antioxidant activities. These compounds have shown good radical scavenging activity, with some being more active than ascorbic acid, which is commonly used as a standard . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
Several derivatives of “4-(4-methyl-1H-pyrazol-1-yl)phenol” have demonstrated cytotoxic properties against human cell lines, including colorectal carcinoma cells . One particular compound exhibited potent scavenging activity and induced p53-mediated apoptosis, highlighting its therapeutic potential in cancer treatment.
Magnetic Nanocatalyst Development
Research has been conducted on the synthesis and characterization of a magnetically separable nanocatalyst for the preparation of “4-(4-methyl-1H-pyrazol-1-yl)phenol” derivatives . These nanocatalysts can be used in various industrial applications due to their thermal and chemical stability, eco-friendly nature, and efficiency.
Antimicrobial Activity
Compounds containing the “4-(4-methyl-1H-pyrazol-1-yl)phenol” moiety have been synthesized and tested for antimicrobial activity. They have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting their use in developing new antimicrobial agents .
Drug Delivery Systems
The structural motif of “4-(4-methyl-1H-pyrazol-1-yl)phenol” has been incorporated into core-shell magnetic nanomaterials, which have applications in drug delivery systems . These materials can be engineered to target specific sites in the body, improving the efficacy and reducing the side effects of drugs.
Cytotoxic Efficiency
Derivatives of “4-(4-methyl-1H-pyrazol-1-yl)phenol” have been investigated for their in vitro cytotoxic efficiency. The results indicated that all synthesized derivatives exhibited significant cytotoxic activity, with some showing superior activity compared to standard reference drugs . This points to their potential use in developing new chemotherapeutic agents.
Safety and Hazards
The safety data sheet for “4-(4-methyl-1H-pyrazol-1-yl)phenol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets, exhibiting a broad range of chemical and biological properties .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound .
Propriétés
IUPAC Name |
4-(4-methylpyrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLSFUSQWHJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)







![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)

